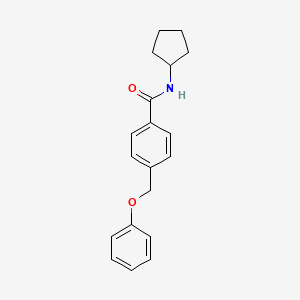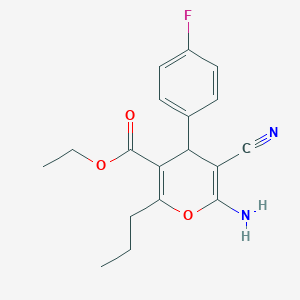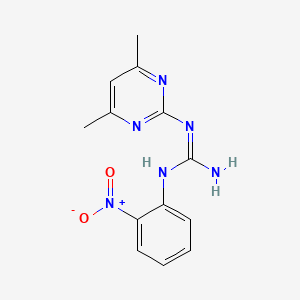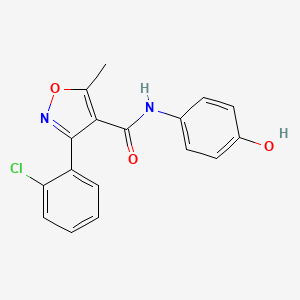![molecular formula C16H20N2O2 B5374393 N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as DIMEB, is a chemical compound that belongs to the isoxazole family. It is a synthetic compound that has been extensively studied for its potential use in scientific research. DIMEB is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes.
作用机制
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide inhibits the activity of PKC, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is also involved in the regulation of cell migration and invasion, making it a potential target for cancer therapy. N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide inhibits the activity of PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and other activators.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide also inhibits the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In addition, N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has anti-inflammatory properties, which may be due to its ability to inhibit the activity of PKC.
实验室实验的优点和局限性
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in cellular processes. N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is also relatively stable and can be easily synthesized and purified. However, N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural compounds on PKC activity. In addition, N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One potential area of research is the development of N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide analogs with improved potency and selectivity. Another area of research is the investigation of the effects of N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide on other cellular processes, such as autophagy and DNA damage response. Finally, the potential use of N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide as a therapeutic agent for cancer and inflammatory diseases warrants further investigation.
合成方法
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with isoxazole-5-carboxylic acid. The resulting product is then treated with 1-(2,5-dimethylphenyl)ethylamine to yield N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. The purity of N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide can be improved by recrystallization using a suitable solvent.
科学研究应用
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-metastatic agent. In addition, N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-9-6-7-10(2)14(8-9)11(3)17-16(19)15-12(4)18-20-13(15)5/h6-8,11H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXARLPZRKJHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)

![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)

![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)

![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)